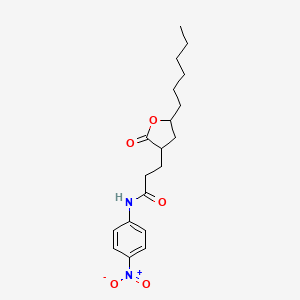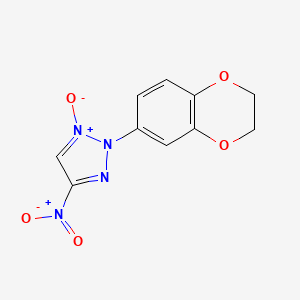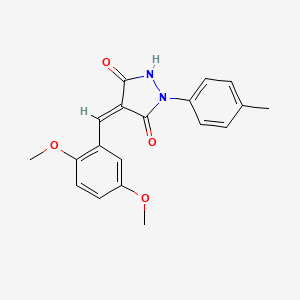![molecular formula C16H28N2O B5214059 (2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine](/img/structure/B5214059.png)
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine, also known as Bisindolylmaleimide IX, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in various fields.
Mécanisme D'action
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX inhibits PKC by binding to the enzyme's regulatory domain and preventing its activation by phospholipids. This inhibition leads to a reduction in downstream signaling pathways, ultimately resulting in a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. This compound has also been shown to modulate the immune response by inhibiting T-cell activation and cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX has several advantages for use in lab experiments, including its high potency and selectivity for PKC inhibition. However, this compound has some limitations, including its potential off-target effects and toxicity at high concentrations.
Orientations Futures
There are several future directions for research on (2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX, including the development of more potent and selective PKC inhibitors, the investigation of its potential applications in other diseases, and the exploration of its effects on other signaling pathways. Additionally, further studies are needed to elucidate the compound's mechanism of action and potential side effects.
Conclusion:
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX is a synthetic compound that has been extensively studied for its unique biochemical and physiological effects. This compound has potential applications in various fields, including cancer research, neuroscience, and immunology. Further research is needed to fully understand its mechanism of action and potential applications in disease treatment.
Méthodes De Synthèse
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX can be synthesized using various methods, including the condensation reaction of 5-isopropyl-2-methylphenol with 4-bromo-1-butanol, followed by the reaction with 1,2-diaminoethane. This method has been shown to produce high yields of the compound and has been used in many studies.
Applications De Recherche Scientifique
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX has been widely used in scientific research for its potential applications in various fields, including cancer research, neuroscience, and immunology. This compound has been shown to inhibit protein kinase C (PKC), which plays a critical role in cell signaling and has been implicated in various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-13(2)15-7-6-14(3)16(12-15)19-11-5-4-9-18-10-8-17/h6-7,12-13,18H,4-5,8-11,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHCXHBVABUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(dicyclopropylmethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5213997.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5214006.png)
![2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5214009.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5214017.png)
![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214035.png)
![N-[5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5214036.png)

![3-allyl-5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214052.png)

![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)